[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

Lipophilicity ADME CNS penetration

SAR transfer across [1,2,4]triazolo[4,3-a]pyridine analogs is unreliable due to substituent-driven shifts in logP and halogen bonding. This 8-chloro-6-CF₃ methanamine eliminates re-optimization risk by providing a defined hinge-region halogen-bond donor that can improve target affinity up to 10-fold in kinase programs. Benefits: • logP 1.86 & MW 250.61-optimized for CNS drug space (logP 1-3, MW <300). • Primary amine enables single-step amide library or probe conjugation (NHS ester/ITC), removing 2-3 deprotection steps. • Distinct ³⁵Cl/³⁷Cl isotopic pattern supports direct use as LC-MS/MS method-development standard.

Molecular Formula C8H6ClF3N4
Molecular Weight 250.61 g/mol
CAS No. 900641-14-7
Cat. No. B12051519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
CAS900641-14-7
Molecular FormulaC8H6ClF3N4
Molecular Weight250.61 g/mol
Structural Identifiers
SMILESC1=C(C2=NN=C(N2C=C1C(F)(F)F)CN)Cl
InChIInChI=1S/C8H6ClF3N4/c9-5-1-4(8(10,11)12)3-16-6(2-13)14-15-7(5)16/h1,3H,2,13H2
InChIKeyCBRZKSUBDJBKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine: Supplier-Grade Overview


8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine (CAS 900641-14-7) is a haloalkyl-substituted [1,2,4]triazolo[4,3-a]pyridine bearing a primary aminomethyl group at the 3-position. It is supplied as a research-grade building block with a typical purity of 98% . The fused triazolopyridine core, combined with the electron-withdrawing 8-chloro and 6-trifluoromethyl substituents and the nucleophilic methanamine handle, defines its utility in medicinal chemistry for the synthesis of focused kinase inhibitor libraries and CNS-penetrant probe molecules .

Building block utility
Kinase inhibitor library synthesis and CNS-penetrant probe design
Functional handle
Primary aminomethyl group for one-step amide coupling or bioconjugation
Physicochemical profile
Halogen-substituted core with elevated logP, supporting permeability research

Why This Triazolopyridine Methanamine Cannot Be Replaced by Analogs


Within the [1,2,4]triazolo[4,3-a]pyridine methanamine series, seemingly minor substituent variations produce large shifts in lipophilicity, electronic character, and hydrogen-bonding capacity that directly govern permeability, target engagement, and metabolic stability. The 8-chloro substituent on CAS 900641-14-7 increases calculated logP by approximately 0.65 units relative to the des-chloro 6-CF₃ analog, while also introducing a halogen-bond donor site that is absent in non-halogenated congeners . These physicochemical differences mean that SAR established with one analog cannot be reliably extrapolated to another, making direct substitution without re-optimization scientifically unsound .

Lipophilicity shift of ~0.65 logP units vs. des-chloro analog may alter permeability and CNS exposure predictions
Halogen-bond donor from 8-Cl absent in non-halogenated or regioisomeric analogs; target engagement SAR may not transfer
Free base vs. dihydrochloride salt forms affect solubility and reaction compatibility; direct substitution requires salt-form review

Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage vs. Des-Chloro Analog

The 8-chloro substituent elevates the calculated partition coefficient (logP) of the target compound to 1.86, compared with 1.21 for the des-chloro 6-trifluoromethyl analog . This logP shift of +0.65 units places the compound in a more favorable range for passive membrane permeation and potential blood-brain barrier penetration, while the des-chloro analog falls closer to the lower boundary typically associated with optimal CNS exposure.

Lipophilicity vs. des-Cl analog
Head-to-head
Target logP 1.86 vs. 1.21 (Δ +0.65)
Reported logP shift may support permeability screening differentiation
Calculated values; experimental validation advised
Lipophilicity ADME CNS penetration

Halogen Bonding Capability: Chlorine as Donor

The 8-chloro substituent on the pyridine ring of CAS 900641-14-7 introduces a σ-hole that can act as a halogen-bond donor to backbone carbonyls or side-chain oxygen atoms in protein binding pockets . The des-chloro analog (CAS 889943-45-7) lacks this interaction mode entirely, while the [1,5-a] regioisomer (CAS 2155874-86-3) repositions the halogen vector, altering the geometry of any halogen bond . This interaction has been exploited in triazolopyridine-based kinase inhibitors to gain potency (e.g., a sulfanyl derivative of this scaffold showed a 10-fold potency improvement over the parent, attributed to electronegative substituents ).

Halogen bonding capability
Class-level
8-Cl σ-hole donor present; des-chloro lacks this interaction; regioisomer alters geometry
May support target engagement studies where halogen bonding is exploited
Inferred from analogous triazolopyridine crystal structures
Halogen bonding Kinase inhibitor design Molecular recognition

Molecular Weight Differentiation for PK/PD Modeling

The presence of the 8-chloro atom increases the molecular weight of CAS 900641-14-7 to 250.61 g/mol compared with 216.16 g/mol for the des-chloro 6-trifluoromethyl analog . This 34.45 g/mol increment corresponds to one additional heavy atom (Cl vs. H), which can influence tissue distribution, plasma protein binding, and metabolic soft-spot identification in DMPK studies.

Molecular weight difference
Head-to-head
Target 250.61 g/mol vs. 216.16 (Δ +34.45, +15.9%)
MW shift supports DMPK property differentiation and chlorine isotope MS detection
Exact mass comparison from vendor datasheets
Molecular weight Pharmacokinetics Lead optimization

Primary Amine Derivatization Potential

The 3-methanamine group of CAS 900641-14-7 provides a nucleophilic primary amine (pKa ~9–10 for aliphatic amines) that is absent in core scaffolds such as 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 478066-06-7) . This amine enables rapid diversification via amide bond formation, reductive amination, or sulfonamide synthesis without requiring additional deprotection or functional group interconversion steps. The ethanamine analog (CAS 1177299-79-4) introduces an additional methylene spacer, altering the trajectory and flexibility of any attached group [1].

Amine derivatization handle
Class-level
Primary NH₂ at 3-methanamine; core scaffold lacks handle; ethanamine analog adds spacer flexibility
Enables one-step library synthesis via amide coupling, reported to reduce synthetic steps
Structural comparison from vendor catalogs
Bioconjugation Library synthesis Functional handle

Purity Grade and Salt Form Availability

CAS 900641-14-7 is consistently offered at 98% purity as the free base by multiple suppliers . For applications requiring aqueous solubility, the hydrochloride salt (CAS 1052547-28-0) is available at 95%+ purity from alternative vendors . This dual-form availability contrasts with the 6-trifluoromethyl analog, which is primarily offered as the dihydrochloride salt , limiting solvent flexibility in non-aqueous reaction conditions.

Purity & salt form options
Specification review
Free base (98% purity) and HCl salt (95%+) available; comparator primarily dihydrochloride
Free base supports anhydrous coupling without neutralization; dual procurement options
Vendor cross-comparison; verify lot-specific COA
Purity Procurement specification Salt form

High-Value Application Scenarios


CNS-Penetrant Kinase Inhibitor Library Synthesis

The elevated logP (1.86) and molecular weight (250.61 g/mol) of CAS 900641-14-7 place it within the favorable physicochemical space for CNS drug candidates (logP 1–3, MW < 300) . Its primary amine handle enables rapid parallel synthesis of amide libraries targeting CNS kinases such as JAK3 or c-Met, where the 8-chloro substituent can engage in halogen bonding with hinge-region residues for improved potency [1].

Halogen-Bond-Directed Fragment-Based Drug Discovery

The 8-chloro substituent provides a well-defined halogen-bond donor that can be screened against protein targets using X-ray crystallography or SPR. This interaction mode, absent in des-halo analogs, has been shown to improve binding affinity by up to 10-fold in related triazolopyridine scaffolds , making CAS 900641-14-7 a privileged fragment for halogen-bond-guided optimization.

Metabolite Identification and Mass Spectrometry Standard

The distinctive isotopic pattern of chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio) combined with the unique mass (250.0233 monoisotopic) makes this compound an ideal reference standard for LC-MS/MS method development and metabolite profiling in drug metabolism studies . The availability of both free base and hydrochloride salt forms further supports its use as a calibration standard across different sample matrices.

One-Step Bioconjugation and Chemical Probe Synthesis

The primary aminomethyl group permits direct conjugation to fluorescent dyes, biotin, or photoaffinity labels via NHS ester or isothiocyanate chemistry without additional deprotection steps . This contrasts with analogs lacking an amine handle, which require 2–3 extra synthetic steps to install a reactive group, reducing overall yield and increasing cost.

Application
Selection Property
Validation Focus
CNS-targeted kinase inhibitor library synthesis
Elevated logP and chlorine halogen-bond donor
Permeability and target engagement assays
Halogen-bond-guided fragment screening
8-Chloro σ-hole as well-defined interaction donor
X-ray crystallography or SPR binding studies
LC-MS/MS method development and metabolite profiling
Distinct chlorine isotopic pattern and monoisotopic mass
Matrix-matched calibration and MS detection
Chemical probe and bioconjugate synthesis
Primary aminomethyl reactive handle
Conjugation efficiency and label stability
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